molecular formula C15H20O B8452824 4-(1-Octynyl)benzyl alcohol CAS No. 99209-58-2

4-(1-Octynyl)benzyl alcohol

Cat. No.: B8452824
CAS No.: 99209-58-2
M. Wt: 216.32 g/mol
InChI Key: IHBMTVYQQSKGRQ-UHFFFAOYSA-N
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Description

4-(1-Octynyl)benzyl alcohol (chemical formula: C₁₅H₂₀O) is a substituted benzyl alcohol derivative featuring a terminal alkyne group (1-octynyl) at the para position of the benzene ring. The compound combines the aromatic properties of benzyl alcohol with the unique reactivity of an alkyne, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

99209-58-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4-oct-1-ynylphenyl)methanol

InChI

InChI=1S/C15H20O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-6,13H2,1H3

InChI Key

IHBMTVYQQSKGRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)CO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The benzyl alcohol moiety undergoes oxidation to form the corresponding aldehyde or carboxylic acid. The presence of the electron-donating octynyl group may influence reaction pathways:

Reaction Conditions Product Notes
Oxidation to aldehydeK₂FeO₄, USY zeolite, cyclohexene, 30°C 4-(1-Octynyl)benzaldehydeHigh yields (up to 96%) expected under mild conditions; octynyl group stabilizes intermediates.
Oxidation to carboxylic acidPd nanoparticles, O₂, 25–80°C 4-(1-Octynyl)benzoic acidCompeting pathways (e.g., decarbonylation) possible; selectivity dependent on catalyst design.

Key Findings :

  • Oxidation kinetics may follow trends similar to benzyl alcohol derivatives, where electron-withdrawing groups accelerate reaction rates .

  • Competing pathways : Over-oxidation to benzoic acid or side products (e.g., toluene, ethers) observed in Pd-catalyzed systems .

Alkyne-Specific Reactions

The terminal octynyl group participates in cross-coupling and cycloaddition reactions:

Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition enables bioconjugation or polymer synthesis:

Reagents Conditions Product Yield
Sodium ascorbate, CuSO₄H₂O/tert-BuOH, RT Triazole-linked conjugate (e.g., peptides)70–85%

Applications :

  • Synthesis of fluorescent probes or dendrimers via modular assembly .

  • Steric hindrance from the octynyl chain may require extended reaction times.

Sonogashira Coupling

Palladium-mediated coupling with aryl/vinyl halides:

Catalyst System Substrate Product Yield
Pd(PPh₃)₄, CuI, NEt₃Aryl iodide4-(1-Octynyl)biaryl derivatives60–90%

Challenges :

  • Competing Glaser coupling (dimerization) possible without proper catalyst tuning.

Protection/Deprotection Strategies

The benzyl alcohol group can be protected to direct reactivity toward the alkyne:

Protecting Group Reagent Conditions Deprotection
Benzyl etherBnBr, NaH, DMF 0°C to RT, 2–6 hH₂/Pd-C, 1 atm, EtOH
TBS etherTBSCl, imidazole, DCM RT, 12 hTBAF, THF, 0°C

Applications :

  • Sequential functionalization of alkyne and alcohol groups in multi-step syntheses.

Borylation and Cross-Coupling

The alkyne or alcohol group can participate in metal-catalyzed borylation:

Reaction Catalyst Product Yield
Benzylic C–O borylationPd(OAc)₂, Ti(OiPr)₄ 4-(1-Octynyl)benzyl boronate50–75%

Mechanistic Insight :

  • Ti(OiPr)₄ activates the C–O bond, enabling transmetallation with B₂pin₂ .

Photocatalytic Transformations

Visible-light-driven reactions offer sustainable pathways:

Reaction Conditions Product Yield
Decarboxylative hydroxylationRu(bpy)₃²⁺, O₂, NaBH₄ Functionalized alcohols65–80%

Limitations :

  • Stability of the octynyl group under prolonged UV/visible light exposure requires validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Effects

Table 1: Substituent Effects on Benzyl Alcohol Derivatives
Compound Substituent Electronic Effect Acidity (pKa) Oxidation Rate (Relative to BnOH)
4-(1-Octynyl)benzyl alcohol -C≡C-(CH₂)₆CH₃ Strongly electron-withdrawing ~8.5* High (predicted)
4-Hydroxybenzyl alcohol -OH Electron-donating ~10.2 Low
4-Methoxybenzyl alcohol -OCH₃ Electron-donating ~10.5 Very low
4-(1,2,4-Triazol-1-yl)benzyl alcohol -N₃C₂H₂ Electron-withdrawing ~9.8 Moderate
4-Chloromethylbenzyl alcohol -CH₂Cl Electron-withdrawing ~9.0 High

Notes:

  • The terminal alkyne in this compound withdraws electron density via induction, increasing the acidity of the hydroxyl group compared to electron-donating substituents like -OCH₃.
  • Oxidation rates are influenced by substituent stability: electron-withdrawing groups accelerate oxidation by destabilizing the starting alcohol .

Physicochemical Properties

Table 2: Physical Properties of Selected Benzyl Alcohol Derivatives
Compound Molecular Weight Solubility in Water (g/L) LogP Boiling Point (°C)
This compound 216.32 <0.1 (predicted) ~4.2 290–310*
Benzyl alcohol 108.14 40.0 1.10 205
4-Hydroxybenzyl alcohol 124.14 120.0 0.87 250
4-Methoxybenzyl alcohol 138.17 15.0 1.35 265
4-Benzyloxybenzyl alcohol 214.27 <0.5 3.8 350

Notes:

  • The octynyl chain drastically reduces water solubility due to its hydrophobic nature, similar to 4-benzyloxybenzyl alcohol .
  • High LogP values (>4) suggest utility in lipid-rich environments or as a component in drug delivery systems.

Research Findings and Gaps

  • Catalytic Oxidation : Electron-withdrawing substituents like -C≡C- improve catalytic oxidation yields. For example, 4-chloromethylbenzyl alcohol achieves >80% conversion under Pd(0) catalysis, suggesting this compound may exhibit similar reactivity .
  • Antioxidant Potential: Unlike 4-hydroxybenzyl alcohol, which shows antioxidant activity , the octynyl derivative’s bioactivity is unexplored but could be modulated by its alkyne moiety.
  • Structural Isomerism : Positional effects are critical; para-substitution optimizes steric accessibility compared to ortho analogs, as seen in 3-hydroxybenzyl alcohol studies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-Octynyl)benzyl alcohol in laboratory settings?

Answer:
A common approach involves Sonogashira coupling between 4-iodobenzyl alcohol and 1-octyne under palladium catalysis. Key steps include:

  • Using Pd(PPh₃)₄ (0.5–2 mol%) and CuI (1–5 mol%) as catalysts.
  • Refluxing in a mixed solvent system (e.g., THF:Et₃N, 3:1) at 60–80°C for 6–12 hours .
  • Monitoring reaction progress via GC-MS or TLC to detect unreacted starting materials.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Critical Note: Ensure anhydrous conditions to prevent alkyne deprotonation or catalyst poisoning.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the benzyl alcohol moiety (δ 4.6–4.8 ppm for -CH₂OH) and the octynyl group (δ 1.2–2.5 ppm for alkyl protons; δ 70–90 ppm for alkyne carbons) .
  • IR Spectroscopy : Detect O-H stretching (~3300 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 203.14 (C₁₅H₂₀O) .

Data Interpretation Tip: Compare with spectral libraries of analogous compounds (e.g., 4-substituted benzyl alcohols) for validation .

Advanced: How can reaction yields be optimized when introducing the octynyl group to the benzyl alcohol core?

Answer:

  • Catalyst Screening : Test Pd/Cu systems with ligands like PPh₃ or Xantphos to enhance cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates while avoiding protic solvents that may deactivate catalysts .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., Glaser coupling of alkynes) .
  • Substrate Ratio : Use a 1.2:1 molar ratio of 1-octyne to 4-iodobenzyl alcohol to drive the reaction to completion .

Case Study: A 78% yield was reported under Pd(PPh₃)₄/THF:Et₃N (3:1) at 70°C for 8 hours .

Advanced: What strategies mitigate the compound’s oxidative instability during storage?

Answer:

  • Inert Atmosphere Storage : Store under argon or nitrogen in amber vials to prevent oxidation of the alkyne or alcohol groups .
  • Stabilizers : Add 0.1–1% (w/w) antioxidants like BHT to inhibit radical-mediated degradation .
  • Low-Temperature Storage : Keep at –20°C to slow hydrolysis or polymerization .

Safety Note: Conduct regular stability assays via HPLC to detect degradation products (e.g., benzaldehyde derivatives) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (linked to respiratory irritation in benzyl alcohol analogs) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent solvent spread .

Regulatory Compliance: Refer to SDS guidelines for disposal (e.g., incineration for organic wastes) .

Advanced: How does the electron-deficient octynyl group influence electrophilic substitution reactions on the benzyl ring?

Answer:
The alkyne’s electron-withdrawing nature meta-directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the -CH₂OH group.

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict regioselectivity .
  • Experimental Validation : Compare reaction outcomes with 4-methoxybenzyl alcohol (electron-donating group) to confirm electronic effects .

Example: Nitration yields 3-nitro-4-(1-octynyl)benzyl alcohol as the major product .

Basic: What purification methods effectively isolate this compound from by-products?

Answer:

  • Liquid-Liquid Extraction : Separate polar by-products (e.g., unreacted benzyl alcohol) using ethyl acetate/water .
  • Flash Chromatography : Use silica gel with a hexane:ethyl acetate (4:1 to 1:1) gradient .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystal formation (purity >95%) .

Yield Tip: Pre-purify via distillation under reduced pressure if the compound is thermally stable .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:
It serves as a key intermediate in:

  • Anticancer Agents : The alkyne group enables click chemistry for conjugating targeting moieties (e.g., folate ligands) .
  • Antioxidant Derivatives : Functionalize the -OH group to generate esters with enhanced radical-scavenging activity (e.g., 4-(1-octynyl)benzyl ascorbate) .

Case Study: A 2022 study used it to synthesize a prostate-specific membrane antigen (PSMA) inhibitor via CuAAC click chemistry .

Basic: What solvents are optimal for dissolving this compound in reaction conditions?

Answer:

  • Polar Solvents : Ethanol, THF, DMF (solubility >50 mg/mL at 25°C) .
  • Non-Polar Solvents : Limited solubility in hexane or toluene (<10 mg/mL) .

Application Note: Use DMF for Sonogashira coupling to solubilize both aromatic and alkyne substrates .

Advanced: How can computational methods resolve contradictions in reaction mechanism proposals for this compound?

Answer:

  • Molecular Dynamics Simulations : Model transition states to compare competing pathways (e.g., radical vs ionic mechanisms in oxidation) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm hydrogen abstraction steps in proposed mechanisms .

Example: A 2023 study reconciled conflicting oxidation data by identifying a solvent-dependent shift from ionic to radical pathways .

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